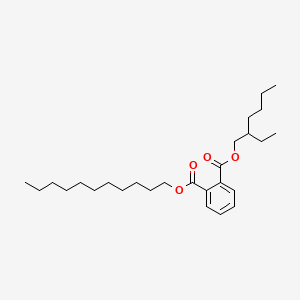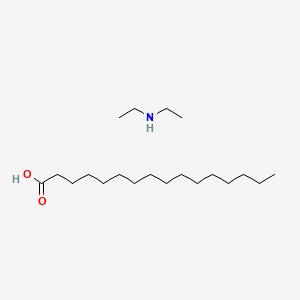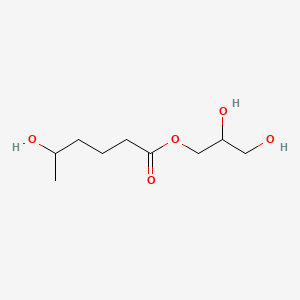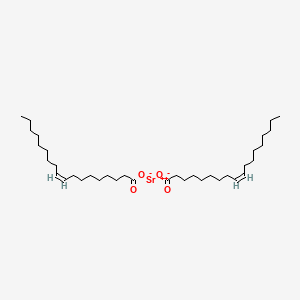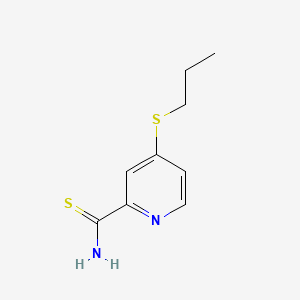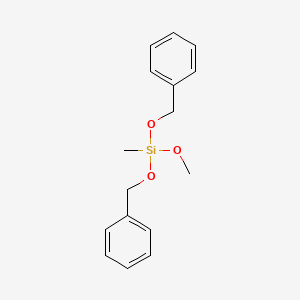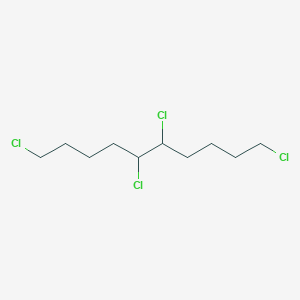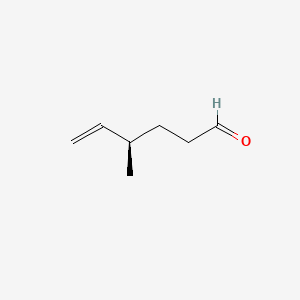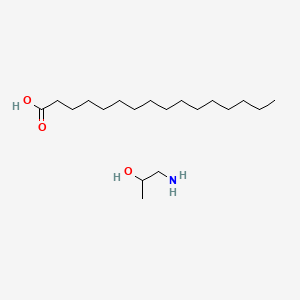
(2-Hydroxypropyl)ammonium palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C19H41NO3. It is a quaternary ammonium salt derived from palmitic acid and 2-hydroxypropylamine. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium palmitate typically involves the reaction of palmitic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
(2-Hydroxypropyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membranes and lipid interactions.
Industry: The compound is used in the formulation of personal care products, detergents, and other industrial applications
Mécanisme D'action
The mechanism of action of (2-Hydroxypropyl)ammonium palmitate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl palmitate: A similar compound with a hydroxyl group instead of the ammonium group.
N-2-Hydroxypropyl trimethyl ammonium chloride chitosan: Another quaternary ammonium compound with similar surfactant properties
Uniqueness
(2-Hydroxypropyl)ammonium palmitate is unique due to its specific combination of a quaternary ammonium group and a long-chain fatty acid. This combination imparts distinct surfactant properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are required .
Propriétés
Numéro CAS |
64012-07-3 |
|---|---|
Formule moléculaire |
C19H41NO3 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2-15H2,1H3,(H,17,18);3,5H,2,4H2,1H3 |
Clé InChI |
WLYSZUFTDIWWPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


